

# Application Notes and Protocols: Nitrosonium Hexafluorophosphate as a Catalyst in Organic Reactions

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## Compound of Interest

Compound Name: *Nitrosonium hexafluorophosphate*

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This document provides detailed application notes and protocols for the use of **nitrosonium hexafluorophosphate** ( $\text{NOPF}_6$ ) and related nitrosonium salts as catalysts in organic synthesis. The focus is on metal-free, aerobic, cross-dehydrogenative coupling reactions, offering an environmentally benign alternative to traditional transition-metal-catalyzed methods.

## Introduction

**Nitrosonium hexafluorophosphate** is a versatile and efficient catalyst for a variety of organic transformations. It acts as a mild oxidant, enabling the formation of carbon-heteroatom bonds under aerobic conditions.<sup>[1]</sup> This methodology is particularly relevant for the synthesis of complex molecules in pharmaceutical and materials science research, as it avoids the cost, toxicity, and oxygen sensitivity associated with many transition metal catalysts.<sup>[1]</sup> The key reactive species, the nitrosonium ion ( $\text{NO}^+$ ), facilitates oxidative coupling where ambient oxygen serves as the terminal oxidant, with water being the sole byproduct.<sup>[1]</sup>

## Featured Application: Catalytic Cross-Dehydrogenative C-S and C-N Bond Formation

A significant application of nitrosonium ion catalysis is the cross-dehydrogenative coupling (CDC) of heteroarenes with thiophenols (C-S bond formation) and phenothiazines (C-N bond

formation).[1] This approach allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials.[1]

## Data Presentation: Thioarylation of Heteroarenes

The following table summarizes the scope of the nitrosonium-catalyzed thioarylation of various heteroarenes with thiophenols. The reaction demonstrates broad functional group tolerance and generally provides good to excellent yields.

Entry	Heteroarene	Thiophenol	Product	Time (h)	Yield (%)
1	2- Phenylphenol	4- Methylthiophenol	2-(4- (Methylthio)phenyl)-6- phenylphenol	16	85
2	N- Methylindole	4- Methylthiophenol	3-(4- (Methylthio)phenyl)-1- methyl-1H- indole	24	92
3	N- Benzylindole	4- Chlorothiophenol	1-Benzyl-3- (4- chlorophenylthio)-1H- indole	24	88
4	Benzofuran	Thiophenol	2- (Phenylthio)b enzofuran	16	75
5	Benzothiophene	4- Methoxythiophenol	2-((4- Methoxyphenylthio)benzothiophene	16	81

Reaction Conditions: Heteroarene (0.2 mmol), thiophenol (0.24 mmol),  $\text{NOBF}_4$  (20 mol%), in 1,2-dichloroethane (DCE) at 50 °C under an oxygen atmosphere. (Note: While the specific catalyst in the source is  $\text{NOBF}_4$ ,  $\text{NOPF}_6$  is expected to exhibit similar reactivity as the active species is the nitrosonium ion.)

## Data Presentation: Amination of Heteroarenes with Phenothiazine

The catalytic system is also highly effective for the C-N bond formation between heteroarenes and phenothiazine.

Entry	Heteroarene	Product	Time (h)	Yield (%)
1	N-Methylindole	10-(1-Methyl-1H-indol-3-yl)-10H-phenothiazine	24	95
2	N-Ethylindole	10-(1-Ethyl-1H-indol-3-yl)-10H-phenothiazine	24	93
3	N-Phenylindole	10-(1-Phenyl-1H-indol-3-yl)-10H-phenothiazine	24	85
4	Pyrrole	10-(1H-Pyrrol-2-yl)-10H-phenothiazine	24	78
5	2,5-Dimethylpyrrole	10-(2,5-Dimethyl-1H-pyrrol-3-yl)-10H-phenothiazine	24	82

Reaction Conditions: Heteroarene (0.2 mmol), phenothiazine (0.24 mmol),  $\text{NOBF}_4$  (20 mol%), in 1,2-dichloroethane (DCE) at 50 °C under an oxygen atmosphere.

## Experimental Protocols

# General Protocol for Catalytic Cross-Dehydrogenative Coupling

## Materials:

- **Nitrosonium hexafluorophosphate** (NOPF<sub>6</sub>) or Nitrosonium tetrafluoroborate (NOBF<sub>4</sub>)
- Heteroarene substrate
- Thiophenol or Phenothiazine coupling partner
- Anhydrous 1,2-dichloroethane (DCE)
- Oxygen supply (balloon or Schlenk line)
- Standard laboratory glassware (reaction vial, condenser, magnetic stirrer)

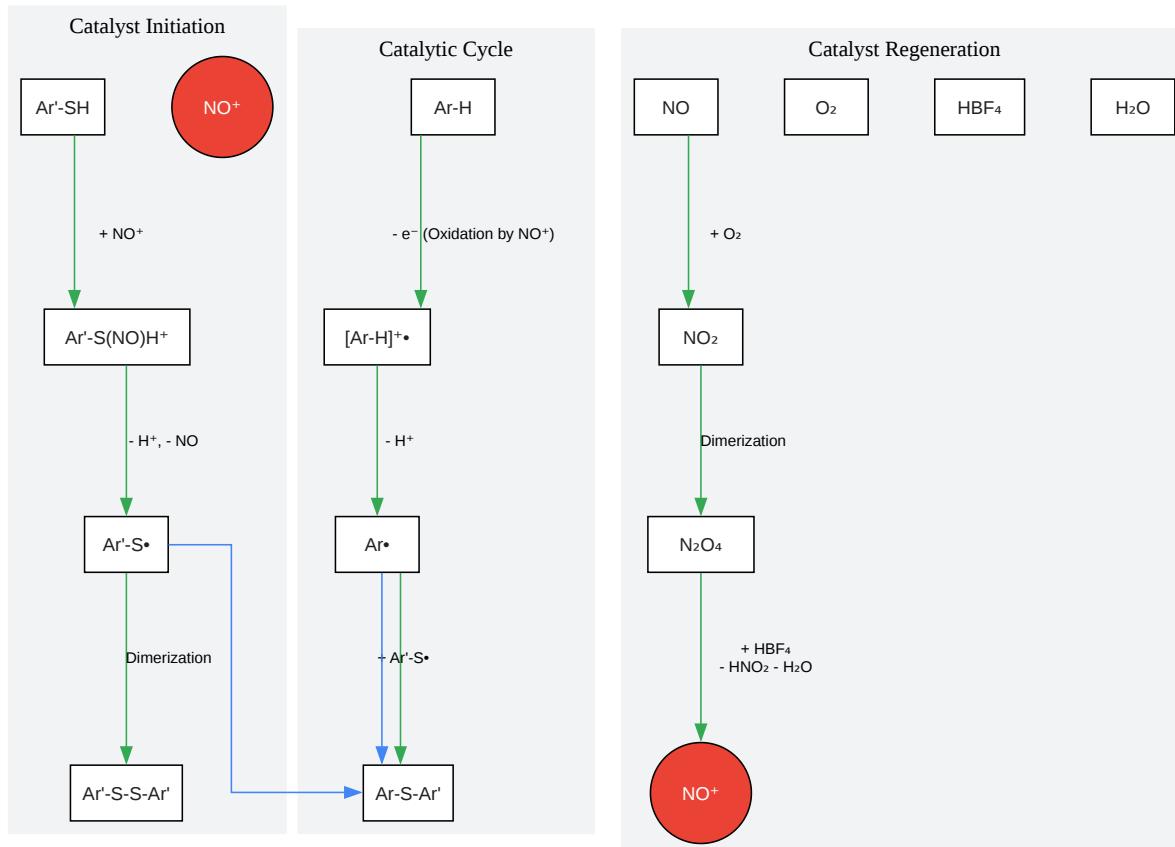
## Procedure:

- To a reaction vial equipped with a magnetic stir bar, add the heteroarene (0.2 mmol, 1.0 equiv) and the thiophenol or phenothiazine (0.24 mmol, 1.2 equiv).
- Add **nitrosonium hexafluorophosphate** (or tetrafluoroborate) (0.04 mmol, 20 mol%).
- Add anhydrous 1,2-dichloroethane (1.0 mL).
- The vial is sealed and the atmosphere is replaced with oxygen (using a balloon or by purging).
- The reaction mixture is stirred at 50 °C for the time indicated in the data tables (typically 16-24 hours).
- Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.

- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

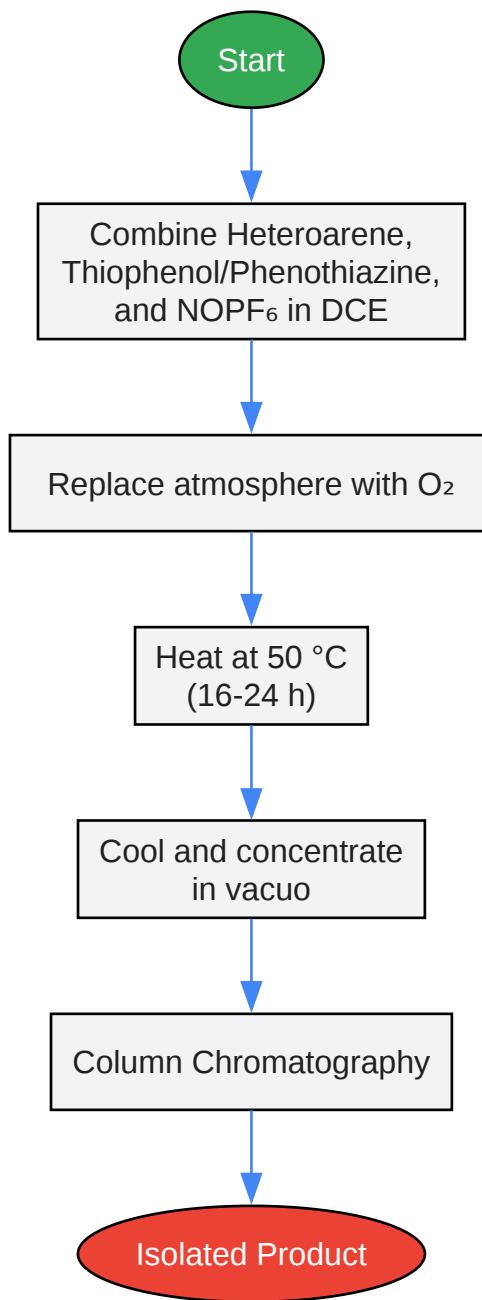
## Mandatory Visualizations

### Proposed Reaction Mechanism for C-S Bond Formation

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Caption: Proposed mechanism for the nitrosonium-catalyzed C-S cross-coupling.

## Experimental Workflow



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## References

- 1. 2024.sci-hub.se [2024.sci-hub.se]
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